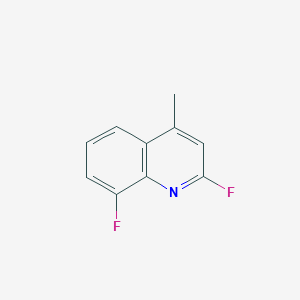

2,8-Difluoro-4-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7F2N |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2,8-difluoro-4-methylquinoline |

InChI |

InChI=1S/C10H7F2N/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 |

InChI Key |

HCRZYKOEAWVNRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,8 Difluoro 4 Methylquinoline and Its Analogues

Precursor Chemistry and Strategic Functionalization for Difluoro-methylquinoline Synthesis

The successful synthesis of 2,8-difluoro-4-methylquinoline hinges on the careful selection and preparation of appropriately functionalized precursors. The strategic introduction of fluorine and methyl groups onto aromatic precursors is a critical first step that dictates the feasibility and efficiency of subsequent cyclization reactions.

Cyclization Pathways and Mechanistic Considerations in Fluoroquinoline Formation

The construction of the quinoline (B57606) ring is typically achieved through various classical cyclization reactions, the applicability of which to difluoro-methylated analogues depends on the nature of the precursors.

The Combes quinoline synthesis , for instance, involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. For the synthesis of 2,8-difluoro-4-methylquinoline, a plausible precursor would be 2,6-difluoroaniline (B139000) reacting with acetylacetone (B45752). The mechanism proceeds through the formation of a β-amino enone intermediate, followed by intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to yield the aromatic quinoline. The presence of two electron-withdrawing fluorine atoms on the aniline ring can deactivate it towards electrophilic attack, potentially requiring harsh reaction conditions.

Another viable route is the Conrad-Limpach-Knorr synthesis , which utilizes anilines and β-ketoesters. In this case, 2,6-difluoroaniline could be reacted with ethyl acetoacetate. The reaction conditions can be tuned to favor the formation of either a 4-quinolone (at lower temperatures) or a 2-quinolone (at higher temperatures). Subsequent conversion of the resulting quinolone to the target difluoro-methylquinoline would be necessary.

The Friedländer annulation , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, offers another pathway. A potential precursor for this route would be 2-amino-3-fluorobenzaldehyde (B155958) reacting with a fluorinated ketone. The reaction mechanism involves an initial aldol-type condensation followed by intramolecular cyclization and dehydration.

| Cyclization Reaction | Typical Precursors | Key Mechanistic Steps | Applicability to 2,8-Difluoro-4-methylquinoline |

| Combes Synthesis | Aniline, β-Diketone | Formation of β-amino enone, intramolecular electrophilic cyclization, dehydration. | Requires 2,6-difluoroaniline and acetylacetone; deactivating effect of fluorine may hinder cyclization. |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-Ketoester | Formation of β-aminoacrylate or anilide, thermal cyclization. | Utilizes 2,6-difluoroaniline and ethyl acetoacetate; leads to quinolone intermediates requiring further functionalization. |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene compound | Aldol condensation, intramolecular cyclization, dehydration. | Could involve precursors like 2-amino-3-fluorobenzaldehyde and a fluorinated ketone. |

Regioselective Fluorination Techniques in Quinoline Scaffolds

Introducing fluorine atoms at specific positions (regioselectivity) on a pre-formed quinoline scaffold is a powerful strategy. While direct C-H fluorination of quinolines can be challenging, several methods have been developed. nih.gov

Electrophilic fluorinating agents, such as Selectfluor®, can be employed, often requiring directing groups to achieve the desired regioselectivity. For instance, the fluorination of 8-amidoquinolines with Selectfluor has been shown to occur at the C5-position under transition-metal-free conditions. researchgate.net Achieving difluorination at the 2 and 8 positions would likely require a multi-step approach, potentially involving the conversion of the quinoline to its N-oxide to activate the C2 position towards nucleophilic attack.

Nucleophilic fluorination via halogen exchange (Halex) reaction is another common method. This would involve the synthesis of a 2,8-dichloro- or 2,8-dibromo-4-methylquinoline (B1530637) precursor, followed by reaction with a fluoride (B91410) source like potassium fluoride.

| Fluorination Technique | Reagents | General Mechanism | Relevance to 2,8-Difluoro-4-methylquinoline |

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Electrophilic aromatic substitution. | Direct C-H fluorination at C2 and C8 is challenging; may require directing groups. nih.govresearchgate.net |

| Nucleophilic Fluorination (Halex) | KF, CsF | Nucleophilic aromatic substitution of a halide. | Requires a 2,8-dihalo-4-methylquinoline precursor. |

Introduction of the Methyl Group in Quinoline Core Synthesis

The methyl group at the C4 position can be introduced in several ways. In the Combes and Conrad-Limpach-Knorr syntheses, the methyl group is incorporated from the β-diketone or β-ketoester precursor, respectively (e.g., acetylacetone or ethyl acetoacetate).

Alternatively, the methyl group can be introduced onto a pre-existing quinoline ring. For example, a 4-chloroquinoline (B167314) derivative can undergo a metal-catalyzed cross-coupling reaction with an organometallic methylating agent.

Innovative Reaction Conditions and Catalytic Approaches for Difluoro-methylquinoline Assembly

Modern synthetic chemistry has seen the development of powerful catalytic systems that can facilitate the construction of complex heterocyclic molecules like 2,8-difluoro-4-methylquinoline under milder conditions and with greater efficiency.

Metal-Catalyzed Coupling Reactions in Fluoroquinoline Synthesis (e.g., Rhodium, Ruthenium, Copper)

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of quinolines.

Rhodium-catalyzed reactions have been employed for the C-H activation and annulation of various substrates to form quinoline and isoquinolone structures. nih.govrsc.orgrsc.orgbohrium.comresearchgate.netdntb.gov.ua For instance, Rh(III)-catalyzed annulation has been used to synthesize difluorinated quinazolinone derivatives. nih.gov This suggests the potential for rhodium catalysts to be used in the cyclization step for forming the difluoroquinoline core.

Ruthenium-catalyzed C-H activation is another powerful tool. rsc.orgrsc.orgyoutube.com While direct difluoroalkylation of anilines has been reported, the synthesis of trifluoromethyl-isoquinolinones via Ru(II)-catalyzed C-H activation/annulation highlights the potential of this metal in constructing fluorinated heterocyclic systems. rsc.org

Copper-catalyzed reactions are particularly useful for cross-coupling and difluoroalkylation reactions. nih.govresearchgate.netdntb.gov.ua Copper catalysts can mediate the introduction of difluoroalkyl groups into various heterocyclic scaffolds, including quinolinones. nih.gov

| Metal Catalyst | Typical Reaction Type | Example Application |

| Rhodium | C-H Activation/Annulation | Synthesis of difluorinated quinazolinones. nih.gov |

| Ruthenium | C-H Activation/Annulation | Synthesis of CF3-isoquinolinones. rsc.org |

| Copper | Cross-coupling, Difluoroalkylation | C-H difluoroalkylation of quinolinones. nih.gov |

Organocatalysis and Biocatalysis for Asymmetric Fluoroquinoline Production

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. colby.edufao.orgresearchgate.netyoutube.comyoutube.com Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze enantioselective reactions. For the synthesis of fluoroquinoline analogues, an organocatalytic asymmetric cyclization could be envisioned to produce enantioenriched dihydroquinolinones, which could then be aromatized and further functionalized. colby.edu For instance, the organocatalytic asymmetric synthesis of 3-difluoroalkyl 3-hydroxyoxindoles demonstrates the potential of this approach for creating chiral centers bearing fluorine-containing groups. fao.org

| Catalysis Type | Catalyst Example | Potential Application |

| Organocatalysis | Chiral Phosphoric Acids, Proline Derivatives | Asymmetric cyclization to form chiral dihydroquinolinone precursors. colby.eduresearchgate.net |

| Biocatalysis | Dehydrogenases, Oxidases | Enantioselective reduction of precursor ketones or stereoselective hydroxylation. |

Green Chemistry Principles in the Synthesis of Difluoro-methylquinolines

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce the environmental impact of chemical processes by utilizing sustainable materials, minimizing waste, and employing safer reaction conditions. While specific green synthesis routes for 2,8-Difluoro-4-methylquinoline are not extensively detailed in the literature, established green methodologies for quinoline synthesis can be adapted.

One such approach involves the use of heterogeneous catalysts and environmentally benign solvents. For instance, a continuous flow synthesis of 2-methylquinoline (B7769805) compounds has been developed using a Ru-Fe/γ-Al₂O₃ catalyst with an ethanol/water system. rsc.org This method avoids the use of strong acids and hazardous oxidizing agents, which are common in traditional quinoline syntheses like the Doebner-von Miller reaction. rsc.org Adapting this catalytic hydrogen transfer reaction to fluorinated anilines, such as 2,6-difluoroaniline, with a suitable three-carbon synthon could provide a greener pathway to difluoro-methylquinolines.

The core principles of this green synthesis are outlined in the table below:

| Green Chemistry Principle | Application in Quinoline Synthesis |

| Catalysis | Use of a reusable, heterogeneous Ru-Fe/γ-Al₂O₃ nanocatalyst. rsc.org |

| Safer Solvents | Employment of an ethanol/water system, avoiding hazardous organic solvents. rsc.org |

| Waste Prevention | Continuous flow process minimizes side reactions and improves atom economy. rsc.org |

| Reduced Derivatives | Avoids the need for protecting groups and harsh reagents. |

This catalytic system has demonstrated good yields (46%-88%) for various substituted nitroarenes, suggesting its potential applicability for the synthesis of fluorinated quinolines. rsc.org Further research into optimizing this method for substrates like 2,6-difluoroaniline would be a significant step towards a more sustainable production of 2,8-Difluoro-4-methylquinoline.

Diversification Strategies for 2,8-Difluoro-4-methylquinoline Derivatives

The development of a diverse library of derivatives from a core scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery. For 2,8-Difluoro-4-methylquinoline, diversification can be achieved through post-synthetic modification of the quinoline core and the synthesis of chiral analogues.

Post-synthetic modification allows for the late-stage introduction of various functional groups onto the 2,8-Difluoro-4-methylquinoline scaffold. The presence of fluorine atoms can influence the reactivity of the quinoline ring, making certain positions amenable to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Research on polyfunctional fluoro-quinolines has demonstrated the feasibility of such modifications. rawdatalibrary.net For example, chlorinated fluoro-quinoline derivatives can be prepared and subsequently functionalized through Suzuki cross-coupling or SNAr processes. rawdatalibrary.net This strategy could be applied to a suitably pre-functionalized 2,8-Difluoro-4-methylquinoline, for instance, by introducing a chlorine or bromine atom at a specific position.

A general scheme for such a diversification strategy is presented below:

| Reaction Type | Reagents and Conditions | Potential Modifications |

| Suzuki Cross-Coupling | Aryl or heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water). | Introduction of various aryl and heteroaryl groups to enhance biological interactions. |

| SNAr | Nucleophiles (e.g., amines, alkoxides, thiols), polar aprotic solvent (e.g., DMSO, DMF), elevated temperatures. | Installation of a wide range of functional groups to modulate physicochemical properties. |

These methods offer a rapid route to a library of polysubstituted, selectively fluorinated quinoline derivatives, enabling a thorough exploration of the chemical space around the 2,8-Difluoro-4-methylquinoline core. rawdatalibrary.net

The introduction of chirality into drug candidates can have a profound impact on their pharmacological properties. The synthesis of chiral analogues of difluoro-methylquinolines can be approached through asymmetric synthesis, leading to enantiomerically enriched products.

While the direct asymmetric synthesis of 2,8-Difluoro-4-methylquinoline analogues is not explicitly described, general strategies for the asymmetric synthesis of chiral fluorine-containing molecules can be employed. ki.si Metal-catalyzed asymmetric transformations are a powerful tool for creating stereogenic centers. rsc.org For instance, the asymmetric reduction of a prochiral ketone precursor of a difluoro-methylquinoline derivative using a chiral catalyst could yield a chiral alcohol.

Another approach involves the use of chiral building blocks. For example, the synthesis of chiral morpholine (B109124) analogues has been achieved starting from commercially available chiral precursors. nih.gov A similar strategy could be envisioned for difluoro-methylquinolines, where a chiral side chain is introduced or a chiral center is created in a substituent attached to the quinoline ring.

Key strategies for the synthesis of chiral difluoro-methylquinoline analogues are summarized below:

| Asymmetric Strategy | Description |

| Catalytic Asymmetric Reduction | A prochiral ketone on a difluoro-methylquinoline scaffold is reduced to a chiral alcohol using a chiral metal catalyst (e.g., Ru-based) and a hydrogen source. ki.si |

| Use of Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the difluoro-methylquinoline precursor to direct a stereoselective reaction, after which the auxiliary is removed. |

| Enantioselective Fluorination | For analogues with a stereogenic center bearing a fluorine atom, chiral electrophilic fluorinating reagents or catalyst-controlled enantioselective fluorinations can be utilized. researchgate.net |

The development of these asymmetric syntheses is crucial for accessing single enantiomers of 2,8-Difluoro-4-methylquinoline derivatives, which is often a requirement for therapeutic applications.

Chemical Reactivity and Mechanistic Studies of 2,8 Difluoro 4 Methylquinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on 2,8-Difluoro-4-methylquinoline

The reactivity of the 2,8-Difluoro-4-methylquinoline ring system in substitution reactions is profoundly influenced by the electronic properties of the fluorine atoms, the methyl group, and the nitrogen atom within the quinoline (B57606) core.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgbyjus.com The quinoline system, and specifically 2,8-Difluoro-4-methylquinoline, is generally deactivated towards electrophilic attack. This deactivation stems from two primary factors: the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring and the strong inductive effect of the two fluorine atoms at the C2 and C8 positions. taylorandfrancis.com These fluorine substituents decrease the electron density of the aromatic system, making it less attractive to electron-seeking electrophiles.

While the methyl group at the C4 position is an electron-donating group and thus activating, its effect is generally insufficient to overcome the powerful deactivation by the two fluorine atoms and the heterocyclic nitrogen. Consequently, electrophilic substitution reactions, such as nitration or halogenation, would require harsh reaction conditions. If a reaction were to proceed, substitution would likely occur on the benzene (B151609) ring (at C5 or C7) rather than the more deactivated pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the 2,8-Difluoro-4-methylquinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the fluorine atoms, which can stabilize the negative charge in the intermediate Meisenheimer complex. nih.gov Some SNAr reactions are now understood to proceed through a concerted mechanism rather than a discrete two-step addition-elimination sequence. nih.govrsc.org

The fluorine atoms at positions C2 and C8 are themselves potential leaving groups in an SNAr reaction. Their reactivity towards displacement by a nucleophile would be significant. For instance, analogous compounds like 4-bromo-6,8-difluoro-2-methylquinoline (B1371747) show high susceptibility of the C4-bromo group to nucleophilic attack. This suggests that if a good leaving group were present at other positions on the 2,8-Difluoro-4-methylquinoline ring, it would also be readily displaced. The reaction is generally facilitated in polar aprotic solvents which can stabilize the charged intermediates.

| Nucleophile | Potential Product (at a reactive site) | General Conditions |

|---|---|---|

| Amines (R-NH₂) | Amino-substituted quinoline | Base (e.g., K₂CO₃), DMF, Heat |

| Thiols (R-SH) | Thioether-substituted quinoline | Base (e.g., Et₃N), THF, Room Temp |

| Alkoxides (R-O⁻) | Alkoxy-substituted quinoline | NaOR, ROH, Reflux |

Photochemical and Electrochemical Transformations of Fluoroquinolines

Photochemical Transformations

The interaction of fluoroquinolines with light can induce a variety of chemical changes. For 2,8-Difluoro-4-methylquinoline, a key photochemical reaction involves the methyl group at the C4 position. Studies on related methylquinolines, such as 6- and 8-methylquinoline (B175542), have demonstrated that upon UV illumination in the presence of a TiO₂ photocatalyst, the methyl group can be selectively oxidized to a formyl (aldehyde) group. rsc.orgrsc.org This heterogeneous photocatalytic transformation offers a targeted method for functionalizing the methyl substituent.

Other photochemical reactions of the quinoline system include rearrangements and cyclizations. For example, methyl-substituted quinoline-N-oxides are known to rearrange to form the corresponding carbostyrils (quinolin-2-ones) upon irradiation in solution. scispace.com Furthermore, photochemical methods have been employed to induce cyclization in suitably substituted quinolines to build more complex polycyclic systems, often with high efficiency and atom economy. rsc.orgniscpr.res.in

Electrochemical Transformations

The electrochemical behavior of the quinoline core is characterized by its relative stability, particularly towards oxidation. rsc.orgresearchgate.net The reduction of the quinoline ring system is more commonly observed. The precise oxidation and reduction potentials are highly dependent on the nature and position of substituents on the ring. researchgate.net Electron-withdrawing groups, like fluorine, generally make reduction easier (less negative potential) and oxidation harder (more positive potential). Conversely, electron-donating groups like the methyl group have the opposite effect.

| Process | General Observation | Influence of Substituents |

|---|---|---|

| Oxidation | Generally difficult; requires high positive potentials. | Electron-donating groups facilitate oxidation. |

| Reduction | More facile; often occurs in one or more reversible steps. researchgate.net | Electron-withdrawing groups (like -F and -NO₂) facilitate reduction. researchgate.net |

Transition Metal-Mediated Transformations and Coordination Chemistry of Fluoroquinoline Derivatives

Transition Metal-Mediated Transformations

The quinoline scaffold is a versatile platform for transition metal-catalyzed reactions, allowing for the precise functionalization of C-H bonds. For 2,8-Difluoro-4-methylquinoline, the benzylic C-H bonds of the methyl group at C4 are potential sites for such transformations. Palladium-catalyzed C(sp³)–H fluorination of 8-methylquinoline derivatives has been successfully achieved using AgF as the fluoride (B91410) source, demonstrating a method to introduce additional fluorine atoms. beilstein-journals.org Similar catalytic systems could potentially be applied to the C4-methyl group of the target compound. Other metals, such as cobalt and rhodium, have been used to catalyze the allylation of the methyl group of 8-methylquinolines.

Direct C-H arylation of the quinoline ring itself is also a known transformation, with palladium catalysts often directing functionalization to the C2 position. researchgate.net Since the C2 position in the target molecule is already substituted with a fluorine atom, this specific reaction is not directly applicable, but it illustrates the principle of using transition metals to modify the quinoline core.

Coordination Chemistry

Fluoroquinoline derivatives can act as ligands, coordinating to transition metal centers to form metal complexes. While many fluoroquinolone antibiotics chelate metals through a C3-carboxylic acid and a C4-keto group, 2,8-Difluoro-4-methylquinoline lacks these functionalities. Instead, it coordinates primarily as a monodentate ligand through the lone pair of electrons on the quinoline nitrogen atom.

Studies on analogous ligands, such as 8-amino-2-methylquinoline, have shown the formation of stable complexes with a range of divalent transition metals including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). publish.csiro.au The resulting complexes often adopt octahedral geometries, incorporating other ligands like water or sulfate (B86663) into the coordination sphere. publish.csiro.auimist.ma The specific geometry and coordination number depend on the metal ion, the counter-ions, and the reaction conditions.

| Metal Ion | Ligand Example | Typical Geometry | Reference |

|---|---|---|---|

| Cu(II) | 8-Amino-2-methylquinoline | Dimeric Octahedral | publish.csiro.au |

| Ni(II) | 8-Amino-2-methylquinoline | Monomeric Octahedral | publish.csiro.au |

| Co(II) | 8-Amino-2-methylquinoline | Monomeric Octahedral | publish.csiro.au |

| Zn(II) | 1-Hydrazino-7-octyloxy-4-methyl-quinoline | Tetrahedral | aip.org |

| Cr(III) | 1-Hydrazino-7-octyloxy-4-methyl-quinoline | Octahedral | aip.org |

Advanced Spectroscopic Characterization and Structural Elucidation Research for 2,8 Difluoro 4 Methylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

No published studies containing high-resolution NMR (¹H NMR, ¹³C NMR, ¹⁹F NMR) data for 2,8-Difluoro-4-methylquinoline were found. Consequently, information regarding its stereochemical assignment and detailed conformational analysis is not available. Research in this area would typically involve the use of advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to determine through-space correlations and elucidate the molecule's preferred three-dimensional structure in solution. However, no such studies have been reported for this specific compound.

X-ray Crystallography for Solid-State Structure, Supramolecular Interactions, and Polymorphism Studies

There is no publicly available crystal structure data for 2,8-Difluoro-4-methylquinoline in crystallographic databases. Therefore, a definitive analysis of its solid-state structure, including bond lengths, bond angles, and torsion angles, cannot be presented. Furthermore, without crystallographic data, research into the supramolecular interactions (such as hydrogen bonding or π-π stacking) that govern its crystal packing and any potential polymorphic forms has not been conducted or reported.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification Research (Non-clinical)

Specific mass spectrometry data, including detailed fragmentation pathway analysis for 2,8-Difluoro-4-methylquinoline, is not available in the scientific literature. While general fragmentation patterns for the broader class of fluoroquinolones have been studied, a specific analysis for this difluoro-4-methyl derivative has not been published. Similarly, there are no non-clinical studies identifying metabolites of this compound. Such research would be essential for understanding its behavior and breakdown products.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond Environment and Functional Group Analysis

Experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for 2,8-Difluoro-4-methylquinoline have not been published. A vibrational analysis, which would assign specific absorption or scattering bands to the vibrational modes of the molecule's functional groups (e.g., C-F, C-N, C-C stretching, and bending modes), is therefore not available. This information would be crucial for confirming the compound's functional group composition and understanding its bond environments.

Theoretical and Computational Chemistry Studies of 2,8 Difluoro 4 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and predicting the reactivity of molecular systems. For quinoline (B57606) derivatives, including 2,8-Difluoro-4-methylquinoline, DFT calculations provide valuable insights into their chemical behavior. These calculations can elucidate the distribution of electron density, identify reactive sites, and model reaction pathways.

DFT methods are employed to calculate various electronic descriptors that correlate with the reactivity of molecules. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's susceptibility to electrophilic and nucleophilic attack. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions prone to electrostatic interactions. In the context of substituted quinolines, DFT calculations help in understanding how different functional groups influence the electronic structure and, consequently, the molecule's reactivity in various chemical transformations, such as Minisci-type reactions. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. numberanalytics.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

For quinoline derivatives, the distribution of HOMO and LUMO provides insights into the reactive sites for electrophilic and nucleophilic attacks. researchgate.net In many quinoline systems, the HOMO is often delocalized across the entire molecule, while the LUMO may be localized on specific regions, influencing the regioselectivity of reactions. researchgate.net The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a fundamental concept in predicting reaction outcomes. numberanalytics.com Computational studies on related fluoroquinolone scaffolds have utilized HOMO and LUMO energies as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict properties like genotoxicity. pku.edu.cn

| Parameter | Conceptual Significance | Application to 2,8-Difluoro-4-methylquinoline |

| HOMO Energy | Represents the electron-donating ability of the molecule. Higher energy indicates greater reactivity towards electrophiles. numberanalytics.com | The fluorine atoms at positions 2 and 8, being electron-withdrawing, are expected to lower the HOMO energy compared to unsubstituted 4-methylquinoline, potentially reducing its susceptibility to oxidation. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. Lower energy indicates greater reactivity towards nucleophiles. numberanalytics.com | The electron-withdrawing nature of the fluorine atoms is anticipated to lower the LUMO energy, making the quinoline ring more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Indicates the kinetic stability and chemical reactivity of the molecule. A larger gap suggests higher stability and lower reactivity. numberanalytics.com | The presence of two fluorine atoms is likely to influence the HOMO-LUMO gap, thereby modulating its overall reactivity profile. |

| Molecular Orbital Distribution | Shows the regions of the molecule where the frontier orbitals are localized, predicting sites of reaction. researchgate.net | The distribution of the HOMO and LUMO across the quinoline core will determine the preferred sites for electrophilic and nucleophilic substitution reactions. |

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most favorable reaction pathway. Transition state theory, combined with computational methods like DFT, enables the calculation of activation energies, which are crucial for predicting reaction rates.

For quinoline derivatives, these calculations have been applied to understand various transformations. For example, in the context of the Minisci reaction, a method for the alkylation of heteroaromatic compounds, DFT calculations can help rationalize the observed regioselectivity. acs.org By modeling the transition states for alkyl radical addition at different positions on the quinoline ring, it is possible to predict the most likely site of substitution. acs.org Similarly, for reactions like enantioselective hydrogenations, DFT calculations have been used to investigate the structure of transition states, providing insights into the origin of stereoselectivity. pku.edu.cn These computational studies can guide the design of catalysts and the optimization of reaction conditions to achieve desired outcomes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides detailed information about the conformational changes and flexibility of molecules, as well as their interactions with the surrounding solvent environment. researchgate.netirbbarcelona.org MD simulations are particularly valuable for understanding the behavior of molecules in solution, which is often more relevant to real-world chemical and biological processes than gas-phase calculations. irbbarcelona.org

For a molecule like 2,8-Difluoro-4-methylquinoline, MD simulations can reveal how the molecule explores different conformations and how these conformations are influenced by the solvent. irbbarcelona.org The simulations can also shed light on the organization of solvent molecules around the solute, which can impact its reactivity and properties. By analyzing the trajectory of the simulation, it is possible to identify stable conformations, calculate thermodynamic properties, and understand the dynamics of processes like ligand binding or self-assembly. mdpi.com These insights are crucial for applications in drug discovery and materials science, where the dynamic behavior of molecules plays a critical role. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Related Fluoroquinoline Scaffolds (Focus on structural parameters)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. These models are widely used in medicinal chemistry and environmental science to predict the properties of new or untested compounds. For fluoroquinolone scaffolds, QSAR studies have been employed to understand how structural modifications influence various endpoints.

The development of a QSAR model involves selecting a set of molecules with known activities (the training set) and calculating a series of molecular descriptors for each molecule. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the activity. nih.govmdpi.com The predictive power of the model is assessed using a separate set of compounds (the test set). pku.edu.cn For fluoroquinolones, QSAR studies have been used to model properties like plasma protein binding rates and genotoxic potential, with structural parameters such as hydrophobicity (logP) and electronic properties (HOMO and LUMO energies) often being important descriptors. pku.edu.cnnih.gov

| Structural Parameter | Relevance in QSAR Models of Fluoroquinolones |

| Hydrophobicity (logP) | Influences membrane permeability and binding to hydrophobic pockets in proteins. It has been shown to be a significant descriptor in predicting the genotoxic potential of quinolone antibacterials. pku.edu.cn |

| Molecular Volume and Surface Area | These parameters relate to the size and shape of the molecule, which can affect how it fits into a binding site. A smaller volume and larger surface area of substituents at C-7 have been correlated with a larger area under the curve (AUC) in pharmacokinetic studies of fluoroquinolones. nih.gov |

| Electronic Parameters (e.g., HOMO/LUMO energies, Dipole Moment) | These descriptors quantify the electronic properties of the molecule and are important for understanding electrostatic interactions and reactivity. HOMO energy has been identified as a key factor in the genotoxic potential of quinolones. pku.edu.cn |

| Topological Indices | These are numerical descriptors derived from the molecular graph that encode information about branching and connectivity. They are frequently used in QSAR studies to represent molecular structure. nih.gov |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical predictions can be a powerful tool for interpreting experimental spectra and for confirming the structure of newly synthesized compounds. The accuracy of the predicted spectra depends on the level of theory and the basis set used in the calculations. researchgate.net

For quinoline derivatives, theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. researchgate.net Similarly, the prediction of NMR chemical shifts (¹H and ¹³C) can aid in the structural elucidation of complex molecules. researchgate.netvulcanchem.com By comparing the calculated spectra with the experimental data, it is possible to validate the computed geometry and electronic structure of the molecule. Discrepancies between the predicted and experimental spectra can sometimes point to specific intermolecular interactions or solvent effects that are not fully accounted for in the theoretical model. researchgate.net

Applications of 2,8 Difluoro 4 Methylquinoline in Advanced Chemical Sciences

Role as a Privileged Scaffold in Medicinal Chemistry Research Building Blocks

The quinoline (B57606) core is a cornerstone in drug discovery, present in a wide array of therapeutic agents. nih.gov The incorporation of fluorine, a bioisostere of the hydrogen atom, is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Consequently, fluorinated quinolines like 2,8-Difluoro-4-methylquinoline are highly valued as building blocks for the synthesis of new chemical entities.

Research into analogous compounds highlights the potential of this structural motif. For instance, derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) have demonstrated in-vitro efficacy against the Zika Virus. nih.gov The replacement of hydrogen with fluorine can enhance binding affinity to biological targets and improve metabolic stability, crucial factors for drug development.

The versatility of the difluoro-methylquinoline scaffold is further demonstrated by its use in creating compounds for a range of therapeutic areas. Close analogues are investigated as kinase inhibitors, antimicrobial agents, and for their potential in treating neurodegenerative diseases. atomfair.com The reactivity of these scaffolds allows for further chemical modification, enabling the construction of diverse libraries for high-throughput screening. The electron-withdrawing nature of the fluorine atoms in compounds like 7,8-Difluoro-2-methylquinolin-3-ol has been shown to enhance binding affinity in drug-receptor interactions, making them valuable for structure-activity relationship (SAR) studies. atomfair.com

Table 1: Examples of Biologically Active Difluoro-methylquinoline Analogues

| Compound Name | Observed or Potential Application | Reference(s) |

|---|---|---|

| 2,8-bis(trifluoromethyl)quinoline derivatives | Antiviral (Zika Virus) | nih.gov |

| 7,8-Difluoro-2-methylquinolin-3-ol | Intermediate for kinase inhibitors and antimicrobial agents | atomfair.com |

| 8-Fluoro-4-hydroxy-2-methylquinoline | Building block for bioactive derivatives | ossila.com |

Utility as a Ligand in Homogeneous and Heterogeneous Catalysis Research

In the realm of catalysis, quinoline derivatives are utilized as ligands that can coordinate to a metal center, typically through the lone pair of electrons on the nitrogen atom. scbt.com These ligands play a crucial role in modulating the reactivity and selectivity of homogeneous and heterogeneous catalysts. europa.euimperial.ac.uk While specific studies employing 2,8-Difluoro-4-methylquinoline as a ligand are not prominent, its structural features suggest significant potential.

The presence of two electron-withdrawing fluorine atoms at the C2 and C8 positions would significantly alter the electronic properties of the quinoline ring system. This modification can influence the σ-donating and π-accepting capabilities of the ligand, thereby tuning the electronic environment of the coordinated metal catalyst. mdpi.com This tuning is critical for optimizing catalytic cycles, for example, in cross-coupling reactions, hydrogenations, or polymerizations. europa.euimperial.ac.uk

Research on related structures supports this potential. 7,8-Difluoro-2-methylquinolin-3-ol has been identified as a potential ligand for use in heterocyclic synthesis. atomfair.com Furthermore, palladium-catalyzed C-H fluorination has been successfully achieved on 8-methylquinoline (B175542) derivatives, demonstrating the compatibility of the quinoline scaffold with modern catalytic transformations. beilstein-journals.org The development of chiral quinoline-based ligands is also an active area of research for asymmetric catalysis, where the rigid backbone of the quinoline can create a well-defined chiral environment around the metal center.

Development of Difluoro-methylquinoline as a Fluorescent Probe or Optical Tag in Research Methodologies

The conjugated aromatic system of the quinoline scaffold endows many of its derivatives with inherent fluorescent properties. ossila.comsioc-journal.cn These molecules can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon that is the basis for their use as fluorescent probes and optical tags in biological and chemical research.

The introduction of fluorine atoms can fine-tune these photophysical properties. Fluorine substitution can affect the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to large Stokes shifts and enhanced quantum yields, which are desirable properties for high-contrast imaging. researchgate.netresearchgate.net Research on analogous compounds demonstrates this principle effectively.

Derivatives such as 7,8-Difluoro-2-methylquinolin-3-ol are actively used in the design of novel fluorescent probes. atomfair.com The photoluminescent properties of other difluoro-hydroxyquinoline structures have also been studied, indicating that substitutions on the quinoline ring provide an opportunity to tune the color and intensity of the fluorescence. researchgate.net This tunability allows for the development of probes that are sensitive to specific environmental factors, such as viscosity, polarity, or the presence of metal ions, making them powerful tools for visualizing cellular processes in real-time. sioc-journal.cnbiosynth.com

Table 2: Research on Fluorescent Properties of Quinoline Analogues

| Compound Type | Application/Finding | Reference(s) |

|---|---|---|

| 7,8-Difluoro-2-methylquinolin-3-ol | Design of fluorescent probes | atomfair.com |

| 2-methyl-6,7-difluoro-8-hydroxyquinoline | Study of photophysical properties tuned by fluorine substitution | researchgate.net |

| General Quinoline Derivatives | Development of viscosity-sensitive fluorescent probes | sioc-journal.cn |

| 2-(4-Phenylquinolin-2-yl)phenol–BF2 Complexes | Highly emissive in the solid state with large Stokes shifts | researchgate.net |

Application in Materials Science Research (e.g., organic electronics precursors)

The rigid, planar, and electron-rich structure of the quinoline scaffold makes it an excellent candidate for the development of advanced materials, particularly in the field of organic electronics. scbt.com Fluorination is a key strategy in this area to enhance material properties such as thermal stability, charge transport characteristics, and energy level alignment in devices.

Quinoline derivatives are used as building blocks for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and liquid crystals. researchgate.netossila.com One of the most well-known electron-transporting and emissive materials in OLEDs is Tris-(8-hydroxyquinoline)aluminum (Alq3). Its derivatives, such as Bis(8-hydroxy-2-methylquinoline)-(4-phenyl phenoxy)aluminum (BAlq), which contains a 2-methylquinoline (B7769805) unit, are also employed in high-performance devices. sigmaaldrich.com This highlights the utility of the methylquinoline core in functional organic materials.

The introduction of fluorine atoms, as in 2,8-Difluoro-4-methylquinoline, can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport in OLEDs. sigmaaldrich.com Analogues like 8-Fluoro-4-hydroxy-2-methylquinoline are explicitly identified as building blocks for synthesizing dyes for DSSCs and materials for OLEDs. ossila.com Similarly, 7,8-Difluoro-2-methylquinolin-3-ol is noted for its potential in creating novel optoelectronic materials. atomfair.com The combination of the robust quinoline scaffold with the unique properties of fluorine makes 2,8-Difluoro-4-methylquinoline a promising precursor for the next generation of organic electronic materials.

Investigations into the Biological and Biochemical Interactions of 2,8 Difluoro 4 Methylquinoline and Its Derivatives

Molecular Target Identification and Binding Mode Analysis (In Vitro/In Silico)

Research into 2,8-difluoro-4-methylquinoline and its analogs has identified several potential molecular targets through both computational (in silico) and laboratory (in vitro) studies. These investigations are crucial for understanding the mechanisms by which these compounds exert their biological effects.

In silico molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of these quinoline (B57606) derivatives with various protein targets. For instance, derivatives of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline were docked against the ATP synthase of Mycobacterium tuberculosis (PDB ID: 4V1F). researchgate.netnih.govacs.org The results indicated that these compounds could bind effectively to this enzyme, suggesting a plausible mechanism for their observed antimycobacterial activity. researchgate.netnih.govacs.org The binding energies of some of these derivatives were found to be more favorable than that of bedaquiline, a known ATP synthase inhibitor. acs.org Similarly, docking studies with pyrido fused imidazo[4,5-c]quinolines against the PI3K protein revealed good binding affinities, with one compound, 1j, showing a particularly strong interaction. nih.gov

The binding modes often involve a combination of interactions. For example, the interaction of some quinoline derivatives with their target proteins involves hydrogen bonding. In the case of PI3K, the reference compound Wortmannin forms a hydrogen bond with the LYS 807 residue. nih.gov The difluoromethyl group, a common feature in some of these derivatives, can enhance binding affinity and selectivity for target enzymes or receptors. The presence of fluorine atoms can also influence reactivity and polarity, which in turn affects interactions with biological targets.

General quinoline derivatives have been shown to interact with a variety of biological targets. They can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. researchgate.net Some quinoline compounds are also known to interact with DNA, potentially disrupting replication and transcription processes.

Table 1: In Silico Molecular Docking Studies of 2,8-Difluoro-4-methylquinoline Derivatives

| Compound Class | Protein Target | PDB ID | Key Findings |

|---|---|---|---|

| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives | Mycobacterial ATP synthase | 4V1F | Stable and significant binding, suggesting a plausible mode of action as ATP synthase inhibitors. researchgate.netnih.govacs.org |

| Pyrido fused imidazo[4,5-c]quinolines | PI3K | Not specified | Good binding affinities, with compound 1j showing the strongest interaction. nih.gov |

| General Quinoline Derivatives | Bacterial DNA gyrase/Topoisomerase IV | Not specified | Act as inhibitors, disrupting bacterial DNA replication. researchgate.net |

Enzyme Inhibition Mechanisms and Kinetics Studies (e.g., Topoisomerase, ATP Synthase, DHFR)

The inhibitory effects of 2,8-difluoro-4-methylquinoline derivatives on various enzymes have been a key area of investigation. These studies help to elucidate the specific biochemical pathways that these compounds modulate.

Topoisomerase Inhibition: Quinolone compounds are well-known for their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netresearchgate.net This inhibition occurs through the stabilization of the DNA-enzyme cleavage complex, which ultimately leads to a halt in DNA replication and bacterial cell death. researchgate.net For example, a series of 4-(aminomethyl)quinolin-2(1H)-ones were found to inhibit both DNA gyrase and topoisomerase IV by binding to the classical quinolone binding site within the topoisomerase-DNA complex. researchgate.net Another study reported that 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a potent inhibitor of bacterial DNA gyrase, also interacts with mammalian topoisomerase II. researchgate.net

ATP Synthase Inhibition: Several quinoline derivatives have been identified as inhibitors of ATP synthase, a critical enzyme for cellular energy production. A study on 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives demonstrated their potential to act as ATP synthase inhibitors, which could explain their antimycobacterial properties. researchgate.netnih.gov Further research on quinoline compounds targeting the c-ring of ATP synthase in Pseudomonas aeruginosa has shown that these inhibitors can be effective against drug-resistant strains. nih.gov Mutations in the H+ binding site of the ATP synthase rotor ring were found to alter the inhibitory activity of these quinoline compounds. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another important enzyme target for antimicrobial and anticancer agents, as its inhibition disrupts the synthesis of DNA, RNA, and proteins. nih.govmdpi.com While specific studies on 2,8-difluoro-4-methylquinoline are limited, the broader class of quinoline and related heterocyclic compounds has been explored for DHFR inhibitory activity. nih.govnih.govmedchemexpress.com For instance, trimethoprim (B1683648) analogs containing amide bonds have shown better inhibitory properties against human DHFR than the standard drug. mdpi.com These compounds are thought to interact strongly with catalytically important residues like Glu-30. mdpi.com

Table 2: Enzyme Inhibition by Quinolone Derivatives

| Enzyme Target | Compound Class/Example | Mechanism of Action |

|---|---|---|

| Topoisomerase II/IV | 4-(aminomethyl)quinolin-2(1H)-ones | Stabilization of the DNA-enzyme cleavage complex. researchgate.net |

| Topoisomerase II | 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid | Interaction with the enzyme, with an EC50 value of 7.6 µM in a DNA-cleavage assay. researchgate.net |

| ATP Synthase | 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives | Inhibition of ATP synthesis, with some derivatives showing better binding energy than bedaquiline. researchgate.netnih.govacs.org |

| Dihydrofolate Reductase (DHFR) | Trimethoprim analogs | Competitive inhibition, interaction with key catalytic residues. mdpi.com |

Protein-Ligand Interaction Studies Using Biophysical Techniques (e.g., ITC, SPR for research)

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on the binding affinity, stoichiometry, and thermodynamics of protein-ligand interactions. mdpi.com

ITC is a powerful tool that directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. researchgate.net This technique has been widely used to characterize the binding of small molecules to proteins, including enzymes like DHFR. mdpi.com For example, ITC can be employed to determine the binding affinity of very weakly binding ligands through displacement titrations. tainstruments.com

The binding of N-methylquinolinium to a cyclophane host, studied by techniques that provide similar energetic insights as ITC, revealed a strong binding affinity with a ΔG° of -8.4 kcal/mol and a dissociation constant (KD) of 600 nM. caltech.edu This highlights the favorable interactions that quinolinium moieties can engage in.

Table 3: Principles of Biophysical Techniques for Protein-Ligand Interaction Studies

| Technique | Principle | Key Parameters Determined |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. researchgate.net | Binding constant (Ka), enthalpy change (ΔH), stoichiometry (n), Gibbs free energy change (ΔG), entropy change (ΔS). researchgate.net |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. mdpi.com | Association rate constant (kon), dissociation rate constant (koff), equilibrium dissociation constant (KD). |

DNA/RNA Interaction Studies at a Molecular Level

The interaction of quinoline derivatives with nucleic acids is a significant aspect of their biological activity, particularly in the context of their anticancer and antimicrobial properties.

Studies on methylindoloquinoline derivatives have shown that these compounds can interact with DNA in their ground electronic states. rsc.org Techniques such as steady-state fluorescence spectroscopy and circular dichroism (CD) spectroscopy have been used to investigate these interactions. The results indicate that these drugs can intercalate into the DNA double helix. rsc.org The presence of chloro substituents on the indoloquinoline scaffold was found to enhance the binding efficiency to DNA, likely due to increased hydrophobic interactions, which also led to an increase in the DNA melting temperature. rsc.org

The binding of ligands to G-quadruplex DNA structures is another area of active research. The compound 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium, also known as RHPS4, has been shown to have a high affinity for the G-quadruplex forming sequence a2 (B175372) from the insulin-linked polymorphic region. nih.gov NMR spectroscopy confirmed that this ligand binds to the terminal G-quartet of the quadruplex structure through π-stacking interactions. nih.gov

RNA can also be a target for small molecules. The development of fluorogenic RNAs like Spinach and Corn, which are RNA aptamers that bind to specific fluorophores and enhance their fluorescence, demonstrates the potential for specific RNA-ligand interactions. nih.gov For example, the Spinach aptamer binds to 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), leading to a significant increase in fluorescence. nih.gov While not directly involving 2,8-difluoro-4-methylquinoline, these studies illustrate the principle of selective RNA targeting by small molecules.

Table 4: DNA/RNA Interaction Studies of Quinolone and Related Derivatives

| Compound/System | Nucleic Acid Target | Method of Study | Key Findings |

|---|---|---|---|

| Methylindoloquinoline derivatives | DNA double helix | Fluorescence spectroscopy, Circular Dichroism | Intercalation into the DNA helix; enhanced binding with chloro substitution. rsc.org |

| 3,11-Difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium (RHPS4) | G-quadruplex DNA (a2 sequence) | NMR spectroscopy, CD spectroscopy | High affinity binding via terminal π-stacking to the G-quartet. nih.gov |

| Spinach RNA aptamer | 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) | In vitro selection, Fluorescence spectroscopy | Specific binding leading to enhanced fluorescence. nih.gov |

Cell-Based Assays for Specific Biological Pathway Modulation Research (e.g., anti-proliferative activity in research models, not efficacy/safety)

Cell-based assays are essential for evaluating the biological effects of compounds like 2,8-difluoro-4-methylquinoline and its derivatives in a cellular context. These assays can provide insights into their potential to modulate specific biological pathways, such as those involved in cell proliferation.

A number of quinoline derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines. For instance, 4-bromo-6,8-difluoro-2-methylquinoline (B1371747) was shown to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment. In another study, a series of 3-amidoquinoline derivatives were evaluated for their inhibitory activity against PI3Kα, with some compounds showing potent enzymatic inhibition. rsc.org A novel chalcone-1,3,4-thiadiazole hybrid, ZW97, demonstrated significant anti-proliferative activity against several lung cancer cell lines, with IC50 values of 0.15 µM, 1.17 µM, and 2.06 µM against NCI-H460, NCI-H3122, and HCC-44 cells, respectively. nih.gov

The anti-proliferative activity of these compounds is often linked to the inhibition of specific signaling pathways. For example, a series of 4-acrylamido-quinoline derivatives were identified as potent PI3K/mTOR dual inhibitors. frontiersin.org A representative compound from this series, 8i, was shown to down-regulate key biomarkers of the PI3K/Akt/mTOR signaling pathway in PC3 cells at concentrations as low as 5 nM. frontiersin.org

Furthermore, derivatives of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline have been tested for their antimycobacterial activity and cytotoxicity. nih.govacs.org These compounds showed good to excellent antitubercular activity, with MIC values ranging from 3.41 to 57.73 μM. acs.org Cytotoxicity tests against Vero cell lines indicated that at a concentration of 12.5 μg/mL, cell survival was above 50% for all tested compounds, with some showing survival rates above 90%. nih.govacs.org

Table 5: Anti-proliferative Activity of Quinolone Derivatives in Cell-Based Assays

| Compound/Derivative Class | Cell Line(s) | Assay Type | Key Results (IC50/MIC) |

|---|---|---|---|

| 4-Bromo-6,8-difluoro-2-methylquinoline | MCF-7 (human breast cancer) | Cell viability assay | IC50 ≈ 15 µM. |

| Chalcone-1,3,4-thiadiazole hybrid (ZW97) | NCI-H460, NCI-H3122, HCC-44 (lung cancer) | Cell viability assay | IC50 = 0.15 µM, 1.17 µM, 2.06 µM, respectively. nih.gov |

| 4-Acrylamido-quinoline derivatives | PC3 (prostate cancer), HCT116 (colorectal cancer) | PI3Kα inhibition assay | IC50 values ranging from 0.50 to 2.03 nM. frontiersin.org |

| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives | Mycobacterium tuberculosis | Antitubercular activity assay | MIC values ranging from 3.41 to 57.73 μM. acs.org |

Emerging Research Directions and Future Perspectives for 2,8 Difluoro 4 Methylquinoline

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic molecules like 2,8-Difluoro-4-methylquinoline is increasingly benefiting from the adoption of modern manufacturing technologies. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and greater reproducibility.

The application of flow chemistry to photocatalytic processes, for instance, is a promising direction. tue.nl Continuous-flow reactors allow for precise control over irradiation time and uniform light distribution, which are often challenging to manage in larger batch reactors, leading to improved selectivity and efficiency. tue.nl Furthermore, automated synthesis modules, which have been successfully used for the complex radiosynthesis of related 8-methylquinoline (B175542) derivatives for positron emission tomography (PET), demonstrate the potential for high-throughput screening and optimization of reaction conditions. osti.govacs.org Adapting these automated systems could accelerate the discovery and development of 2,8-Difluoro-4-methylquinoline derivatives by enabling rapid synthesis of molecular libraries for biological or material science screening. osti.govacs.org

Table 1: Advantages of Integrating Modern Synthesis Technologies

| Technology | Key Advantages | Relevance for 2,8-Difluoro-4-methylquinoline |

|---|---|---|

| Flow Chemistry | Enhanced control over temperature, pressure, and reaction time; improved safety for hazardous reactions; uniform light distribution in photochemical reactions. tue.nl | Potential for higher yields and selectivity in fluorination and cyclization steps; safer handling of reagents. tue.nl |

| Automated Synthesis | High-throughput screening of reaction conditions; rapid library generation; increased reproducibility. acs.org | Facilitates optimization of synthetic routes and rapid development of new derivatives for various applications. osti.govacs.org |

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

While classical methods like the Doebner-von Miller and Conrad-Limpach cyclizations have been staples for quinoline (B57606) synthesis, current research is heavily focused on developing more sustainable and efficient pathways. researchgate.netdntb.gov.uaresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. researchgate.net

Eco-friendly strategies relevant to the synthesis of 2,8-Difluoro-4-methylquinoline include:

Microwave-Assisted Synthesis : This technique can dramatically shorten reaction times and improve yields for the synthesis of quinolone derivatives. researchgate.netresearchgate.net

Use of Greener Solvents : Replacing traditional organic solvents with water or employing solvent-free conditions minimizes environmental impact. researchgate.netdntb.gov.uafrontiersin.org

Advanced Catalysis : The development of metal-free catalytic systems or the use of highly efficient and recyclable catalysts, such as Nafion, can make synthetic processes more environmentally benign. researchgate.netdntb.gov.ua For example, copper-catalyzed one-pot syntheses have been shown to produce 2,4-disubstituted quinolines with high efficiency and selectivity. nih.gov

These novel methodologies promise not only to make the production of 2,8-Difluoro-4-methylquinoline more sustainable but also to provide access to new structural analogs that may have been difficult to obtain through traditional routes. dntb.gov.uabiointerfaceresearch.com

Expansion into Interdisciplinary Research Areas (e.g., chemosensors, advanced probes)

The inherent fluorescence of the quinoline core, combined with the electronic modifications introduced by fluorine atoms, makes 2,8-Difluoro-4-methylquinoline a prime candidate for development in interdisciplinary fields like materials science and chemical biology. ossila.com Quinolines are foundational structures for a wide range of fluorescent dyes and probes. researchgate.netossila.com

Recent research has demonstrated the successful design of quinoline-based fluorescent "turn-on" chemosensors for detecting specific metal ions, such as Zn²⁺ and Al³⁺, with high selectivity and sensitivity. researchgate.netresearchgate.net The mechanism often involves a process known as chelation-enhanced fluorescence (CHEF), where the binding of an ion restricts intramolecular rotation or alters electronic pathways, leading to a significant increase in fluorescence intensity. researchgate.net The fluorine atoms in 2,8-Difluoro-4-methylquinoline can further tune the molecule's photophysical properties, potentially leading to probes with enhanced brightness, photostability, and sensitivity. sigmaaldrich.cn Such advanced probes could be applied in:

Environmental Monitoring : Detecting trace amounts of heavy metal pollutants in water and soil. researchgate.net

Bioimaging : Visualizing the distribution and dynamics of specific ions within living cells, as the quinoline scaffold is known to be suitable for cell imaging applications. ossila.comresearchgate.net

Table 2: Examples of Quinoline-Based Fluorescent Sensors

| Sensor Base | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Quinoline-Schiff Base | Zn²⁺ | Turn-on Fluorescence (CHEF) | 1.04 x 10⁻⁷ M researchgate.net |

| Quinoline-Hydrazone | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Not Specified researchgate.net |

Challenges and Opportunities in the Comprehensive Study of Polyfluorinated Quinoline Systems

The study of polyfluorinated quinolines, including 2,8-Difluoro-4-methylquinoline, presents a unique set of challenges and significant opportunities. The strong carbon-fluorine bond and the high electronegativity of fluorine impart metabolic stability and alter binding affinities, which is highly advantageous in drug design. mdpi.comnih.gov However, these same properties create hurdles.

Challenges:

Synthetic Control : Achieving regioselective fluorination to produce specific isomers remains a significant synthetic challenge. Direct C-H fluorination methods are advancing but can lack selectivity with complex substrates. acs.org

Environmental Persistence : The stability of the C-F bond contributes to the environmental persistence of some polyfluoroalkyl substances (PFAS), often called "forever chemicals". repec.orginterpore.org Understanding the environmental fate and potential for bioaccumulation of novel polyfluorinated quinolines is crucial for their responsible development. interpore.orgresearchgate.net

Analytical Detection : Monitoring low concentrations of diverse PFAS in environmental and biological samples requires sophisticated and costly analytical instrumentation, posing a challenge for widespread compliance and research. nih.gov

Opportunities:

Medicinal Chemistry : The quinoline scaffold is a "privileged structure" in drug discovery, and fluorination is a proven strategy to enhance a compound's metabolic stability and biological activity. researchgate.netmdpi.com This creates vast opportunities for developing next-generation therapeutics.

Agrochemicals : Many successful pesticides contain a quinoline core, and fluorination can improve their efficacy and stability. nih.gov

Materials Science : Fluorinated quinolines possess unique electronic and optical properties, making them valuable building blocks for advanced materials such as organic light-emitting diodes (OLEDs) and specialized dyes. researchgate.netossila.com

Navigating these challenges while leveraging the opportunities will be key to realizing the full scientific and commercial potential of 2,8-Difluoro-4-methylquinoline and the broader class of polyfluorinated quinoline systems. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.